

avoiding common artifacts in antimicrobial susceptibility testing

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Technical Support Center: Antimicrobial Susceptibility Testing

Welcome to the technical support center for antimicrobial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent AST results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in antimicrobial susceptibility testing?

A1: Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow. The most common sources of error include improper inoculum preparation (incorrect density), variations in the growth medium (e.g., pH, agar depth), improper storage and handling of antimicrobial disks, and deviations from standardized incubation conditions (time and temperature).[\[1\]](#)[\[2\]](#)

Q2: How do I choose the correct quality control (QC) strains for my experiments?

A2: QC strains are well-characterized organisms with known susceptibility profiles. They are used to monitor the accuracy and precision of AST methods. The choice of QC strain depends

on the specific antimicrobial agents and organisms being tested. Reference strains such as *Escherichia coli* ATCC® 25922™, *Staphylococcus aureus* ATCC® 29213™, and *Pseudomonas aeruginosa* ATCC® 27853™ are commonly used.^{[2][3][4][5]} It is crucial to follow the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^[5]

Q3: What is the "inoculum effect" and how can I minimize it?

A3: The inoculum effect refers to the phenomenon where the minimal inhibitory concentration (MIC) of an antimicrobial agent increases with a higher initial bacterial density.^[6] This can be a significant source of variability in AST results. To minimize this effect, it is critical to standardize the inoculum to a 0.5 McFarland turbidity standard for disk diffusion or the recommended colony-forming units per milliliter (CFU/mL) for broth microdilution.^[6]

Q4: Can I use a different type of agar if I don't have Mueller-Hinton Agar (MHA)?

A4: Mueller-Hinton Agar is the standard medium for routine AST of non-fastidious bacteria because its composition is well-defined and it supports the growth of most common pathogens while having minimal interaction with the antimicrobial agents.^{[2][7]} Using a different medium can lead to inaccurate and non-reproducible results. For fastidious organisms, MHA may be supplemented with blood or other growth factors as recommended by CLSI or EUCAST.^{[7][8]}

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays

Possible Causes and Solutions:

Observation	Potential Cause	Recommended Action
Zones are consistently too large or too small for QC strains.	Incorrect Inoculum Density: The bacterial suspension is not equivalent to a 0.5 McFarland standard.	Prepare a fresh inoculum suspension and carefully adjust its turbidity to match a 0.5 McFarland standard. Use a photometric device for accuracy if available. The inoculum should be used within 15 minutes of preparation.[8][9]
Variable zone sizes between different batches of plates.	Improper Media Preparation: Incorrect agar depth, pH, or cation concentration in the Mueller-Hinton Agar.	Ensure the MHA has a uniform depth of 4 mm and a pH between 7.2 and 7.4.[2][8] Use commercially prepared MHA from a reputable supplier to ensure consistency.
Smaller than expected zones of inhibition.	Deteriorated Antimicrobial Disks: Improper storage of disks leading to loss of potency.	Store antimicrobial disks in a sealed, desiccated environment at the recommended temperature (-20°C to +8°C).[10] Allow disks to equilibrate to room temperature before opening to prevent condensation.[10]
Overlapping zones of inhibition.	Incorrect Disk Placement: Disks are placed too close to each other on the agar surface.	Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[11] For a 150 mm plate, a maximum of 12 disks is recommended.[12]
Presence of colonies within the zone of inhibition ("satellite colonies").	Resistant Subpopulation or Enzyme Inactivation: The organism may have a subpopulation of resistant cells, or it may produce	Check the purity of the inoculum. If pure, the presence of colonies within the zone indicates resistance. In some cases, using a more stable

Appearance of "double zones" of inhibition.

enzymes (e.g., β -lactamases) that degrade the antibiotic.

Complex Antimicrobial Action or Mixed Culture: Some antimicrobials can produce a hazy outer zone and a clear inner zone. It could also indicate a mixed bacterial culture.

antibiotic analog (e.g., carbenicillin instead of ampicillin) can reduce satellite colony formation.^{[1][13]} Do not incubate plates for longer than 16-18 hours.^{[9][14]}

First, ensure the culture is pure. If it is, the interpretation depends on the specific drug and organism. For some combinations, only the inner, clear zone should be measured.^[15] Refer to CLSI or EUCAST guidelines for specific instructions.

Issue 2: Problems in Broth Microdilution Assays

Possible Causes and Solutions:

Observation	Potential Cause	Recommended Action
No growth in the positive control well.	Inoculum or Media Issue: The inoculum was not viable, or the broth medium does not support growth.	Prepare a fresh inoculum and verify its viability. Ensure the correct broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) was used and that it is not expired.
Growth in the negative control (sterility) well.	Contamination: The broth, microtiter plate, or reagents were contaminated.	Use fresh, sterile materials and aseptic techniques. Repeat the assay.
MIC values for QC strains are out of the acceptable range.	Procedural Errors: Incorrect inoculum concentration, errors in antibiotic dilution, or improper incubation conditions.	Verify the inoculum density. Double-check the preparation of antibiotic stock solutions and serial dilutions. Ensure the incubator is at the correct temperature and atmosphere. [16]
"Skipped wells" - no growth at a lower concentration, but growth at a higher concentration.	Technical Error: Pipetting errors, air bubbles in wells, or bacterial clumping.	Be careful during the inoculation process to avoid splashing between wells. Ensure the bacterial suspension is homogenous before dispensing. An assay with more than one skipped well for a particular antimicrobial should be repeated. [17]
"Trailing" or "phantom" growth at the end-point.	Partial Inhibition of Growth: Some antimicrobial agents, particularly with fungi, may not completely inhibit growth at higher concentrations, leading to a faint "haze" of growth across a range of wells.	This can make determining the MIC difficult. For some drug-organism combinations, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 80%) compared to the positive control. [18] [19]

Reading the results at an earlier time point (e.g., 24 hours instead of 48 hours) may also help for some trailing isolates.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Quantitative Data Summary

Table 1: CLSI Quality Control Ranges for Disk Diffusion

Quality Control Strain	Antimicrobial Agent (Disk Content)	Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 25922™	Ciprofloxacin (5 µg)	30 - 40
Cefepime (30 µg)	25 - 31	
Sulopenem (10 µg)	26 - 33	
Staphylococcus aureus ATCC® 25923™	Tedizolid (20 µg)	23 - 29
Fusidic Acid (10 µg)	24 - 32	

Source: CLSI M100, 30th Edition[\[23\]](#)[\[24\]](#)

Table 2: EUCAST Quality Control Ranges for Broth Microdilution (MIC in mg/L)

Quality Control Strain	Antimicrobial Agent	Acceptable MIC Range (mg/L)
Staphylococcus aureus ATCC® 29213™	Ceftaroline	0.12 - 0.5
Vancomycin	0.5 - 2	
Fusidic Acid	0.06 - 0.25	

Source: EUCAST QC Tables v. 13.1[\[4\]](#)[\[5\]](#)[\[24\]](#)[\[25\]](#)

Table 3: Impact of Inoculum Density on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae (CRE)

Inoculum (CFU/mL)	Fold-Change from CLSI Target	Log ₂ Difference in MIC from CLSI Target
2×10^5	0.4x	-1.26
5×10^5 (CLSI Target)	1x	0
8×10^5	1.6x	+0.68
1.6×10^6	3.2x	+1.6

Data adapted from a study on the inoculum effect.[\[6\]](#)[\[26\]](#)[\[27\]](#) This table illustrates that even within the acceptable CLSI inoculum range (2×10^5 to 8×10^5 CFU/mL), variations can lead to changes in the determined MIC.[\[6\]](#)[\[26\]](#)

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

- Inoculum Preparation:
 - Select 3-5 isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5×10^8 CFU/mL.[\[8\]](#)[\[12\]](#) This must be used within 15 minutes.[\[8\]](#)[\[12\]](#)
- Inoculation of Mueller-Hinton Agar Plate:
 - Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent

growth.[9][11]

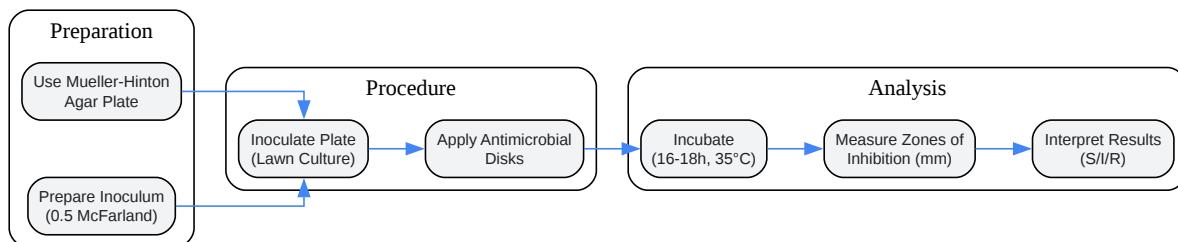
- Application of Antimicrobial Disks:
 - Using sterile forceps or a disk dispenser, place the antimicrobial disks on the inoculated agar surface.
 - Ensure that the disks are at least 24 mm apart.[11]
 - Gently press each disk to ensure complete contact with the agar.[9]
- Incubation:
 - Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-18 hours in ambient air.[9][12]
- Interpretation of Results:
 - After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
 - Compare the zone diameters to the interpretive charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.[11]

Broth Microdilution Method

- Preparation of Antimicrobial Dilutions:
 - Prepare stock solutions of the antimicrobial agents.
 - Perform serial two-fold dilutions of each antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]
- Inoculum Preparation:
 - Prepare an inoculum of the test organism with a turbidity equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[17]

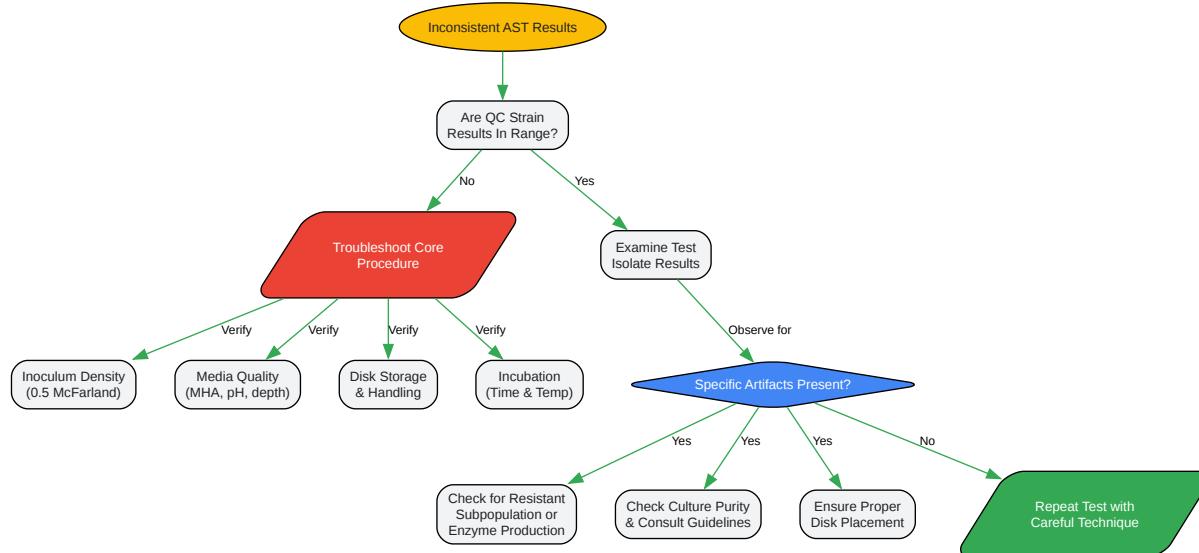
- Inoculation of Microtiter Plate:
 - Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
 - Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).[16]
- Incubation:
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[17]
- Interpretation of Results:
 - After incubation, visually inspect the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[16][17]

Visualizations



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Caption: Kirby-Bauer Disk Diffusion Experimental Workflow.

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Caption: Troubleshooting Decision Tree for Inconsistent AST Results.

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